Ena-001

Description

Properties

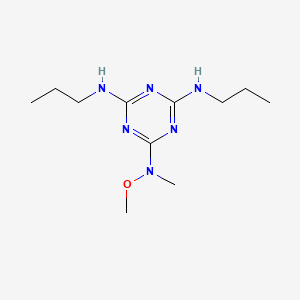

IUPAC Name |

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNLCHNQVJVCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031220 | |

| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380341-99-0 | |

| Record name | GAL-021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENA-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ena-001: A Selective BK Channel Antagonist for Respiratory Stimulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ena-001 (formerly known as GAL-021) is a novel, first-in-class investigational drug that acts as a selective antagonist of the large-conductance calcium-activated potassium (BK) channels.[1][2] Primarily targeting the BK channels in the peripheral chemoreceptors of the carotid body, this compound is a potent respiratory stimulant.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, electrophysiological properties, selectivity, and in vivo efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound for various respiratory-related disorders.

Introduction

Respiratory depression is a life-threatening condition that can arise from various clinical scenarios, including post-operative recovery from anesthesia, opioid overdose, and certain neurological conditions.[5][6] this compound has emerged as a promising therapeutic candidate that functions as an "agnostic" respiratory stimulant, meaning it can counteract respiratory depression induced by a variety of agents, including opioids and propofol.[7][8] Its unique mechanism of action, which involves the modulation of the body's natural breathing control system via the carotid bodies, sets it apart from traditional respiratory stimulants.[3][4] this compound is currently under clinical investigation for several indications, including post-operative respiratory depression, community drug overdose, and apnea of prematurity.[4][6][9]

Mechanism of Action

This compound selectively blocks the pore-forming alpha-subunit of the BK channel (KCa1.1).[1] In the carotid body glomus cells, these channels play a crucial role in sensing blood oxygen levels. By inhibiting these channels, this compound mimics a state of hypoxia, leading to the depolarization of glomus cells. This, in turn, triggers the release of neurotransmitters that activate the afferent carotid sinus nerve. The increased firing of this nerve signals the respiratory centers in the brainstem to increase ventilation, primarily by augmenting tidal volume with a modest increase in respiratory rate.[10]

Data Presentation

The following tables summarize the quantitative data available for this compound, focusing on its potency and selectivity.

Table 1: Potency of this compound (GAL-021) Against BK Channels and Other Ion Currents

| Target | Cell Line | Method | IC50 (µM) | Reference |

| BKCa Channel (IK(Ca)) | GH3 | Patch Clamp | 2.33 | [10] |

| M-type K+ Current | GH3 | Patch Clamp | 3.75 | [10] |

| Hyperpolarization-activated Cationic Current | GH3 | Patch Clamp | Suppression at 30 µM | [10] |

Table 2: Selectivity Profile of this compound (GAL-021)

| Target Class | Number of Targets | Concentration Tested (µM) | Observed Inhibition/Displacement | Reference |

| Cardiac Ion Channels | 12 | 30 | ≤ 35% inhibition | [3] |

| Adenosine A1 Receptor | 1 | 30 | 65% displacement | [3] |

| Adenosine A2A Receptor | 1 | 30 | 79% displacement (IC50 ~5 µM) | [3] |

| Adenosine A3 Receptor | 1 | 30 | 93% displacement (IC50 ~1 µM) | [3] |

| Serotonin 5-HT2B Receptor | 1 | 30 | 60% displacement (IC50 ~30 µM) | [3] |

| Kinases | 50 | 10 | No significant inhibition | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not fully available in the public domain. The following sections provide an overview of the methodologies used in key preclinical and clinical studies based on published literature.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

-

Objective: To determine the effect of this compound on the activity of BK channels and other ion channels.

-

Cell Line: GH3 pituitary tumor cells, which endogenously express BK channels.[10]

-

General Procedure:

-

GH3 cells are cultured under standard conditions.

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Pipettes are filled with an intracellular solution, and the bath contains an extracellular solution. The specific compositions of these solutions are crucial for isolating the currents of interest but are not detailed in the available literature.

-

A voltage-clamp protocol is applied to the cell to elicit and measure ion channel currents. For BK channels, this typically involves a series of depolarizing voltage steps.

-

This compound is applied to the bath at various concentrations to determine its effect on the channel currents.

-

The concentration-response data is then used to calculate the IC50 value.

-

In Vivo Efficacy: Animal Models of Respiratory Depression

-

Objective: To assess the ability of this compound to reverse respiratory depression induced by opioids or anesthetics.

-

Animal Models: Rats and non-human primates have been used in preclinical studies.[11]

-

General Procedure:

-

Animals are anesthetized, and catheters are placed for drug administration and blood sampling.

-

Respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) are continuously monitored using techniques such as tracheal pneumotachometry or whole-body plethysmography.

-

Arterial blood gases (PaO2 and PaCO2) are measured to assess the extent of respiratory depression.

-

Respiratory depression is induced by administering an agent such as morphine or fentanyl.

-

This compound is then administered intravenously, and its effect on the depressed respiratory parameters is recorded.

-

In some studies, the involvement of the carotid body is confirmed by transecting the carotid sinus nerve and observing a diminished response to this compound.[11]

-

Clinical Development

This compound has been evaluated in several Phase 1 clinical trials in healthy volunteers.[5] These studies have demonstrated that this compound is generally safe and well-tolerated, with a pharmacokinetic profile suitable for its intended indications (terminal half-life of approximately 6.33 hours).[3][10] The most common adverse event reported at higher doses was a mild to moderate burning sensation at the infusion site.[8] Phase 2 clinical trials are planned to further evaluate the efficacy of this compound in patients with post-operative respiratory depression and other conditions.[6]

Conclusion

This compound is a selective BK channel antagonist with a novel mechanism of action for the stimulation of respiration. Preclinical and early clinical data suggest that it is a promising candidate for the treatment of various forms of respiratory depression. Its ability to act as an "agnostic" respiratory stimulant without compromising opioid-induced analgesia makes it a potentially valuable therapeutic option. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. GAL-021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ena-001: An Agnostic Respiratory Stimulant for Preclinical Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ena-001 (formerly GAL-021) is a novel small molecule drug that acts as a respiratory stimulant.[1][2] Its primary mechanism of action is the inhibition of the large-conductance calcium-activated potassium (BKCa or BK) channels.[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in various preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory pharmacology.

Core Mechanism of Action

This compound functions as a selective antagonist of BK channels, which are prominently located in the carotid bodies.[3] The carotid bodies are peripheral chemoreceptors that play a crucial role in sensing changes in arterial oxygen levels and relaying this information to the brainstem to regulate breathing.[4] By inhibiting BK channels in the glomus cells of the carotid bodies, this compound mimics the effect of hypoxia, leading to cellular depolarization and subsequent stimulation of afferent nerve signals to the brainstem respiratory centers.[5] This results in an increased drive to breathe, manifesting as an increase in minute ventilation.[6] A key characteristic of this compound is its "agnostic" nature, meaning it can reverse respiratory depression induced by a wide range of substances, including opioids and non-opioids, as well as from physiological causes.[3][4]

Signaling Pathway of this compound in Carotid Body Glomus Cells

Quantitative Pharmacodynamic Data in Preclinical Models

The respiratory stimulant effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effect of this compound on Morphine-Induced Respiratory Depression in Rats

| Parameter | Morphine (10 mg/kg, IV) | Morphine + this compound (0.4 mg/kg/min, IV) |

| PaCO2 (mmHg) | Increased | Returned to pre-morphine levels |

| Minute Ventilation | Decreased | Returned to pre-morphine levels |

| Tidal Volume | Decreased | Increased |

| Respiratory Frequency | Decreased | No significant change |

| PaO2 (mmHg) | Decreased | Returned to pre-morphine levels |

| pH | Decreased | Returned to pre-morphine levels |

Data synthesized from Golder et al. (2015).[6]

Table 2: Effect of this compound on Xylazine/Fentanyl-Induced Respiratory Depression in Rats

| Parameter | XFC (Xylazine 3.0 mg/kg + Fentanyl 20 µg/kg, IV) | XFC + this compound |

| pO2 (mmHg) | Decreased | Rapidly Reversed |

| pCO2 (mmHg) | Increased | Rapidly Reversed |

This was a qualitative pilot study, and specific quantitative reversal values were not provided. The reversal was noted as rapid.[4][7]

Table 3: Effect of this compound in a Premature Lamb Model of Apnea

| Animal Model | Intervention | Outcome |

| Premature Lambs (135 ± 2 d gestational age) | IV bolus of this compound (2.4-3.1 mg/kg) | Nearly instantaneous onset of spontaneous breathing |

This was a proof-of-concept study, and the primary outcome was the initiation of spontaneous breathing.[1][8]

Detailed Experimental Protocols

Rodent Model of Opioid-Induced Respiratory Depression

Objective: To assess the ability of this compound to reverse respiratory depression induced by morphine in conscious rats.

Animals: Male Sprague-Dawley rats.

Experimental Procedure:

-

Animals are instrumented with intravenous catheters for drug administration.

-

Conscious rats are placed in a whole-body plethysmography chamber to measure respiratory parameters.

-

A baseline recording of minute ventilation, tidal volume, and respiratory frequency is obtained.

-

Respiratory depression is induced by intravenous administration of morphine (10 mg/kg).

-

Following the establishment of respiratory depression, a continuous intravenous infusion of this compound (0.03 – 0.4 mg/kg/min) is administered.

-

Respiratory parameters are continuously monitored throughout the experiment.

-

In some studies, arterial blood gas analysis is performed to measure PaCO2, PaO2, and pH.[6]

Premature Lamb Model of Apnea of Prematurity

Objective: To evaluate the efficacy of this compound in initiating spontaneous breathing in a model of apnea of prematurity.

Animals: Prematurely delivered twin lambs (gestational age 135 ± 2 days).

Experimental Procedure:

-

Lambs are delivered via Caesarian section.

-

An arterial catheter is placed for pressure monitoring and a venous catheter for infusions.

-

Lambs receive initial mechanical breaths for lung recruitment and are then placed on Continuous Positive Airway Pressure (CPAP).

-

After a stabilization period, one lamb is designated for this compound administration and the other as a control.

-

In cases where spontaneous breathing does not initiate, a bolus intravenous infusion of this compound (e.g., 3.1 mg/kg) is administered.

-

The primary outcome is the observation of the onset of spontaneous breathing.[1][8]

Conclusion

Preclinical studies have consistently demonstrated the pharmacodynamic efficacy of this compound as a potent and agnostic respiratory stimulant. Its unique mechanism of action, targeting BK channels in the peripheral chemoreceptors, allows it to reverse respiratory depression from a variety of causes without compromising opioid-induced analgesia. The quantitative data from rodent and large animal models provide a strong foundation for its continued clinical development in indications such as post-operative respiratory depression, drug overdose, and apnea of prematurity. Further research will continue to elucidate the full therapeutic potential of this novel compound.

References

- 1. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Reversal of opioid-induced respiratory depression by BK-channel blocker GAL021: A pharmacokinetic-pharmacodynamic modeling study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ena-001: An In-Depth Technical Guide on its Agnostic Respiratory Stimulant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific and clinical data supporting the development of Ena-001 as a novel, agnostic respiratory stimulant. It is intended to be a resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology, mechanism of action, and therapeutic potential of this first-in-class investigational compound.

Introduction

This compound (formerly known as GAL-021) is a new chemical entity designed to act as a respiratory stimulant, irrespective of the underlying cause of respiratory depression.[1] This "agnostic" property positions this compound as a potential treatment for a wide range of life-threatening conditions, including post-operative respiratory depression, drug overdose from various substances, and apnea of prematurity.[2][3] The compound's novel mechanism of action targets the peripheral chemoreceptor pathways within the carotid bodies, utilizing the body's own ventilation control system to stimulate breathing.[1][4] This approach differentiates this compound from traditional respiratory stimulants, which often have a narrow therapeutic window and are associated with significant side effects.[5]

Mechanism of Action: Targeting Carotid Body BK Channels

This compound's primary mechanism of action involves the inhibition of large-conductance calcium-activated potassium (BK) channels located in the glomus cells of the carotid bodies.[3][6] The carotid bodies are the principal peripheral chemoreceptors responsible for sensing changes in arterial oxygen levels and initiating a compensatory ventilatory response.[5]

Under normal physiological conditions, BK channels in the glomus cells contribute to maintaining a hyperpolarized state. When this compound blocks these channels, it leads to depolarization of the glomus cell membrane. This depolarization triggers the influx of calcium ions, which in turn stimulates the release of neurotransmitters. These neurotransmitters then activate afferent nerve fibers of the carotid sinus nerve, sending a signal to the respiratory centers in the brainstem to increase the rate and depth of breathing.[5] This peripheral mechanism of action is a key feature of this compound, as it avoids direct stimulation of the central nervous system, potentially reducing the risk of analeptic side effects.[5]

Signaling Pathway of this compound in Carotid Body Glomus Cells

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from various studies investigating the efficacy and safety of this compound in different models of respiratory depression.

Table 1: Preclinical Efficacy of this compound

| Species | Model of Respiratory Depression | This compound Dose | Key Findings | Reference |

| Rats | Xylazine/Fentanyl Combination | Single IV bolus | Rapidly reversed the decrease in pO₂ and increase in pCO₂ induced by the xylazine/fentanyl combination.[7] | [7] |

| Lambs (premature) | Apnea of Prematurity | 3.1 mg/kg IV bolus | Instantaneously initiated spontaneous breathing in lambs that required manual ventilation from birth. |

Table 2: Clinical Efficacy of this compound in Healthy Volunteers

| Study Population | Model of Respiratory Depression | This compound Dose | Key Findings | Reference |

| Healthy Volunteers | Alfentanil-induced | Continuous IV infusion | Partially reversed a 40-50% depression of minute ventilation by approximately 20-30%.[5] | [5] |

| Healthy Volunteers | Propofol-induced | Low dose: 0.6 µg/mlHigh dose: 1.0 µg/ml | A concentration of 1 µg/ml this compound fully reversed the propofol-induced depression of the hypoxic ventilatory response. | |

| Healthy Volunteers | Normoxia | 0.96 to 1.92 mg/kg/hour (2-hour IV infusion) | Induced hyperventilation in a dose-dependent manner. |

Table 3: Clinical Safety and Pharmacokinetics of this compound

| Study Population | This compound Dose | Key Safety Findings | Pharmacokinetic Parameters | Reference |

| Healthy Volunteers | 0.96 to 1.92 mg/kg/hour (2-hour IV infusion) | Generally safe and well-tolerated. Hyperventilation occurred in two participants at the highest dose. | Terminal half-life: 6.33 hours. | |

| Healthy Volunteers | Alfentanil-induced respiratory depression | No analeptic side effects (e.g., headache, dizziness, hypertension) were noted, in contrast to doxapram.[5] | Blood effect-site equilibration half-life was not different from zero, indicating an almost immediate effect.[5] | [5] |

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical studies cited in this guide.

Preclinical Study: Reversal of Xylazine/Fentanyl-Induced Respiratory Depression in Rats

-

Objective: To evaluate the potential of a single intravenous bolus of this compound to mitigate acute respiratory depression induced by a combination of xylazine and fentanyl.[7]

-

Subjects: Male Sprague-Dawley rats.

-

Experimental Design: Rats were randomly allocated to two groups: (A) Xylazine/Fentanyl Combination (XFC) challenge followed by this compound rescue, and (B) XFC challenge followed by saline control.[7]

-

Drug Administration:

-

XFC was administered as an intravenous bolus infusion.[7]

-

Five minutes after the XFC infusion, this compound or saline was administered as an intravenous bolus.

-

-

Measurements: Arterial blood gases (pO₂ and pCO₂) were measured at baseline and at various time points after XFC and rescue drug administration.[7]

-

Workflow Diagram:

Preclinical Rat Study Workflow

Clinical Trial: Reversal of Propofol-Induced Depression of the Hypoxic Ventilatory Response

-

Objective: To determine if this compound can restore the hypoxic ventilatory response during propofol infusion in healthy volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

-

Participants: 14 healthy male and female volunteers.

-

Procedure: Each participant received placebo, low-dose this compound, and high-dose this compound on three separate occasions. On each occasion, isohypercapnic hypoxic ventilatory responses were measured during a fixed sequence of placebo infusion, followed by low- and high-dose propofol infusion.

-

Measurements: Ventilatory response to hypoxia, plasma concentrations of this compound and propofol.

-

Workflow Diagram:

Clinical Propofol Study Workflow

Future Directions and Potential Applications

This compound is currently undergoing further clinical development for several indications. A Phase 2 clinical trial is planned to evaluate its efficacy in preventing postoperative respiratory depression. Additionally, an intramuscular formulation is being developed for community use in drug overdose situations.[1] The unique, agnostic mechanism of this compound holds the promise of a paradigm shift in the management of acute respiratory depression from a multitude of causes. Its potential to reverse respiratory depression without impacting analgesia or sedation could be a significant advantage in various clinical settings.[3]

Conclusion

This compound is a promising investigational respiratory stimulant with a novel, peripheral mechanism of action. Preclinical and clinical data to date have demonstrated its ability to act as an agnostic respiratory stimulant, effectively reversing respiratory depression induced by opioids, propofol, and a combination of xylazine and fentanyl. Its favorable safety profile, particularly the lack of central nervous system side effects, further supports its potential as a valuable therapeutic agent. Continued clinical investigation is warranted to fully elucidate the therapeutic role of this compound in managing life-threatening respiratory depression across a spectrum of clinical scenarios.

References

- 1. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of this compound on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of this compound to Be Conducted in the United States - BioSpace [biospace.com]

- 4. Role of BK Channels in Murine Carotid Body Neural Responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Ena-001: A Technical Whitepaper on its Mechanism and Efficacy as a Carotid Body Chemoreceptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ena-001 (formerly GAL-021) is a novel, first-in-class respiratory stimulant that acts as a selective antagonist of the large-conductance calcium-activated potassium (BK) channels in the carotid body chemoreceptors. By blocking these channels, this compound mimics the cellular response to hypoxia, leading to the depolarization of glomus cells and an increase in the afferent signaling to the brainstem's respiratory control centers. This mechanism translates into a dose-dependent increase in minute ventilation, primarily through an increase in tidal volume with a modest effect on respiratory rate. Preclinical and clinical studies have demonstrated the efficacy of this compound in stimulating respiration and reversing respiratory depression induced by opioids and other central nervous system depressants. This document provides an in-depth technical overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on carotid body chemoreceptors.

Introduction

The carotid bodies are the principal peripheral chemoreceptors responsible for sensing changes in arterial oxygen, carbon dioxide, and pH levels.[1] Glomus cells within the carotid body act as the primary sensory elements. A key regulator of glomus cell excitability is the large-conductance calcium-activated potassium (BK) channel.[2] this compound is a selective antagonist of these BK channels, offering a targeted approach to stimulating respiration.[3] Its unique mechanism of action, focused on the peripheral chemoreceptors, allows it to function as an "agnostic" respiratory stimulant, capable of counteracting respiratory depression from various pharmacological agents without compromising their primary therapeutic effects, such as analgesia in the case of opioids.[4][5]

Mechanism of Action: BK Channel Blockade in Carotid Body Glomus Cells

The respiratory stimulant effect of this compound originates from its targeted action on the BK channels located on the glomus cells of the carotid body.

Signaling Pathway

The blockade of BK channels by this compound initiates a signaling cascade that culminates in an increased respiratory drive. This pathway can be summarized as follows:

-

BK Channel Inhibition: this compound selectively binds to and inhibits the BK channels on the glomus cell membrane.[6][7]

-

Membrane Depolarization: The inhibition of potassium efflux through BK channels leads to a depolarization of the glomus cell membrane.

-

Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.

-

Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as ATP and acetylcholine, from the glomus cells.

-

Afferent Signal Transmission: These neurotransmitters bind to receptors on the afferent nerve endings of the carotid sinus nerve, increasing their firing rate.

-

Central Respiratory Stimulation: The increased afferent signal is transmitted to the nucleus tractus solitarius (NTS) in the brainstem, which in turn stimulates the respiratory control centers to increase minute ventilation.

Quantitative Data

The effects of this compound on respiratory parameters have been quantified in both preclinical and clinical studies.

Preclinical Data (Rodents)

| Parameter | Animal Model | Condition | Dose | Effect | Citation |

| Minute Ventilation | Anesthetized Rats | Normoxia | 140 µg/kg (ED50) | Increase | [1] |

| Minute Ventilation | Conscious Rats | Morphine-induced Respiratory Depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent reversal of depression | [1] |

| Arterial pCO2 | Conscious Rats | Morphine-induced Respiratory Depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent decrease | [1] |

| Arterial pO2 | Conscious Rats | Morphine-induced Respiratory Depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent increase | [1] |

| BK Channel Current | Isolated Rat Glomus Cells | - | 30 µM | Inhibition | [6] |

Clinical Data (Healthy Volunteers)

| Parameter | Condition | Dose | Effect | Citation |

| Minute Ventilation | Normoxia | 0.96, 1.44, and 1.92 mg/kg/hour (IV infusion) | Dose-dependent increase | [8][9] |

| End-Tidal CO2 | Normoxia | 0.96, 1.44, and 1.92 mg/kg/hour (IV infusion) | Dose-dependent decrease | [8][9] |

| Minute Ventilation | Alfentanil-induced Respiratory Depression (low dose alfentanil) | High-dose GAL-021 | Increase of 6.1 L/min (95% CI: 3.6 to 8.6) | [10] |

| Minute Ventilation | Alfentanil-induced Respiratory Depression (high dose alfentanil) | High-dose GAL-021 | Increase of 3.6 L/min (95% CI: 1.5 to 5.7) | [10] |

Experimental Protocols

Preclinical Evaluation in Rodents

A common experimental workflow for assessing the preclinical efficacy of this compound involves the following steps:

-

Animal Models: Studies have utilized both anesthetized and conscious Sprague-Dawley rats.[2]

-

Respiratory Parameter Measurement: Respiratory function is typically assessed using whole-body plethysmography or pneumotachometry to measure tidal volume, respiratory rate, and minute ventilation.[2] Arterial blood gas analysis is also performed to determine PaO2 and PaCO2 levels.[2]

-

Induction of Respiratory Depression: For models of opioid-induced respiratory depression (OIRD), morphine is administered intravenously.[1]

-

This compound Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion.[1]

-

Confirmation of a Carotid Body-Mediated Effect: To confirm that the respiratory stimulant effects of this compound are mediated by the carotid bodies, experiments are repeated in animals that have undergone bilateral transection of the carotid sinus nerves.[2][6] A significant attenuation of the respiratory response to this compound in these animals indicates a primary site of action at the carotid bodies.[2][6]

Clinical Evaluation in Healthy Volunteers

Clinical studies in healthy volunteers are designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

-

Study Design: Randomized, double-blind, placebo-controlled, crossover studies are typically employed.[9][10]

-

Subject Population: Healthy male and female volunteers.

-

Induction of Respiratory Depression: In studies evaluating the reversal of OIRD, a continuous infusion of an opioid, such as alfentanil, is used to induce a stable level of respiratory depression.[10]

-

This compound Administration: this compound is administered as a continuous intravenous infusion at ascending dose levels.[9]

-

Respiratory Monitoring: Minute ventilation is measured using a pneumotachograph, and end-tidal CO2 is monitored with a capnograph.[8] Isohypercapnic conditions are often maintained to isolate the effects of the drug on respiratory drive from changes in CO2.

Conclusion

This compound is a promising respiratory stimulant with a well-defined mechanism of action centered on the selective antagonism of BK channels in the carotid body chemoreceptors. This targeted peripheral action allows for the stimulation of respiration without the confounding central effects often seen with other respiratory stimulants. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in increasing minute ventilation and reversing opioid-induced respiratory depression. The detailed experimental protocols outlined in this document provide a framework for the continued investigation and development of this compound as a valuable therapeutic agent for a range of conditions characterized by respiratory insufficiency. Further research directly quantifying the effect of this compound on carotid sinus nerve firing rates would provide a more complete picture of its pharmacodynamic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. respiratory-therapy.com [respiratory-therapy.com]

- 6. GAL-021 and GAL-160 are Efficacious in Rat Models of Obstructive and Central Sleep Apnea and Inhibit BKCa in Isolated Rat Carotid Body Glomus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

From Bench to Bedside: The Evolution of GAL-021 to ENA-001, a Novel Respiratory Stimulant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GAL-021, now known as ENA-001, is a first-in-class respiratory stimulant developed to address the critical unmet need for treating and preventing respiratory depression. This condition can arise from various clinical scenarios, including post-operative recovery from anesthesia and opioid-induced respiratory depression. This technical guide provides a comprehensive overview of the early research on GAL-021, its mechanism of action, preclinical and clinical findings, and its transition to this compound under the stewardship of Enalare Therapeutics.

The Transition from GAL-021 to this compound: A Corporate Timeline

The development of this promising respiratory stimulant began under Galleon Pharmaceuticals. Following the company's bankruptcy, the assets for GAL-021 were acquired by Enalare Therapeutics, which seamlessly continued its development under the new designation this compound. Enalare has since advanced the clinical program for this compound, initiating further studies and securing funding for its development for multiple indications, including community drug overdose and apnea of prematurity.[1][2]

Mechanism of Action: Targeting the Carotid Body

GAL-021/ENA-001 is a potent blocker of the large-conductance calcium-activated potassium (BKCa) channels.[3] These channels are key regulators of ventilation and are located in the carotid body, a primary site for sensing changes in blood oxygen levels.

Signaling Pathway of GAL-021/ENA-001

Caption: Mechanism of action of GAL-021/ENA-001 in the carotid body.

By inhibiting BKCa channels, GAL-021/ENA-001 reduces potassium efflux from the glomus cells of the carotid body. This leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent release of neurotransmitters. These neurotransmitters then stimulate afferent nerve fibers that signal to the respiratory centers in the brainstem, ultimately resulting in an increased drive to breathe.

Preclinical Research: Establishing the Foundation

Early in its development, GAL-021 underwent extensive preclinical evaluation in both in vitro and in vivo models to characterize its pharmacological profile and establish its potential as a respiratory stimulant.

In Vitro Studies

In vitro studies were crucial in elucidating the specific molecular targets of GAL-021.

Table 1: In Vitro Activity of GAL-021

| Assay Type | Target | Cell Line | Key Finding |

| Electrophysiology | BKCa Channel | GH3 | Concentration-dependent inhibition |

| Radioligand Binding | Various Receptors | N/A | Interactions detected at adenosine A1, A2A, A3, and 5-HT2B receptors at 30 µM |

| Kinase Inhibition | 50 Kinases | N/A | No significant inhibition observed at 10 µM |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in GH3 Cells

A detailed protocol for assessing the effect of GAL-021 on BKCa channels in GH3 cells is as follows:

-

Cell Culture: GH3 cells are cultured in Ham's F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Solutions:

-

Internal Solution (in mM): 130 Potassium Aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

External Solution (in mM): 135 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Cells are held at a holding potential of -80 mV.

-

BKCa currents are elicited by depolarizing voltage steps.

-

GAL-021 is applied at various concentrations to the external solution to determine its inhibitory effect on the channel currents.

-

In Vivo Studies

Preclinical in vivo studies in animal models were essential for evaluating the physiological effects, efficacy, and safety of GAL-021. These studies demonstrated that intravenously administered GAL-021 effectively stimulated ventilation and attenuated opioid-induced respiratory depression in rats and non-human primates without compromising the analgesic effects of opioids.[4]

Table 2: Summary of Preclinical In Vivo Studies of GAL-021

| Animal Model | Study Type | Key Findings |

| Rat | Opioid-Induced Respiratory Depression | Attenuated respiratory depression without affecting morphine analgesia. |

| Rat | Hemodynamics | Produced a modest increase in heart rate with no change in mean arterial pressure. |

| Mouse (Slo1 knockout) | Ventilatory Effects | Attenuated ventilatory stimulation, confirming the role of the BKCa channel. |

| Non-human Primate | Respiratory Stimulation | Demonstrated stimulation of ventilation. |

Experimental Protocol: Whole-Body Plethysmography in Rats with Opioid-Induced Respiratory Depression

The following protocol outlines the methodology for assessing the efficacy of GAL-021 in a rat model of opioid-induced respiratory depression:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Drug Administration:

-

Opioid-induced respiratory depression is induced by an intravenous injection of an opioid such as morphine.

-

GAL-021 or vehicle is administered intravenously.

-

-

Plethysmography:

-

Rats are placed in a whole-body plethysmography chamber to allow for non-invasive measurement of respiratory parameters.

-

The chamber is connected to a pressure transducer to detect changes in pressure caused by breathing.

-

Respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), are continuously recorded.

-

-

Data Analysis: Changes in respiratory parameters following the administration of GAL-021 are compared to the vehicle control group to determine the extent of reversal of opioid-induced respiratory depression.

Caption: Workflow for whole-body plethysmography in rats.

Clinical Development: From GAL-021 to this compound

The promising preclinical data for GAL-021 led to its advancement into clinical trials in human volunteers. These early-phase studies were designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.

Phase I Studies in Healthy Volunteers

Multiple Phase I studies have been conducted with GAL-021/ENA-001. These trials have consistently demonstrated that the drug is generally well-tolerated and effectively stimulates ventilation in a dose-dependent manner.[5]

Table 3: Summary of a Phase I Single Ascending-Dose Study of this compound in Healthy Volunteers

| Dose Group (IV Infusion) | Number of Subjects | Key Pharmacokinetic Finding | Key Pharmacodynamic Finding |

| 0.96 mg/kg/hour | 9 | Terminal half-life: 6.33 hours | Dose-dependent increase in ventilation |

| 1.44 mg/kg/hour | 8 | Approximately dose-proportional Cmax and AUC | Hyperventilation observed in some subjects |

| 1.92 mg/kg/hour | N/A | N/A | Study discontinued at this dose due to hyperventilation in two participants |

Data from a four-period, randomized, double-blind, placebo-controlled, single-center study.[6][7]

One study investigated the ability of GAL-021 to reverse opioid-induced respiratory depression in 12 healthy male volunteers. In this study, breathing capacity was reduced by 25-30% with an opioid, and subsequent administration of GAL-021 led to an increase in both respiratory rate and tidal volume.[8]

Table 4: Efficacy of GAL-021 in Reversing Opioid-Induced Respiratory Depression in Healthy Volunteers

| Opioid Dose | GAL-021 Dose | Change in Minute Ventilation (vs. Placebo) |

| Low-dose alfentanil | High-dose GAL-021 | +6.1 L/min |

| High-dose alfentanil | High-dose GAL-021 | +3.6 L/min |

Data are mean differences (95% CI). P < 0.01 for both comparisons.[9]

Future Directions

The successful completion of early-phase clinical trials has paved the way for further development of this compound. Enalare Therapeutics is actively pursuing its development for several indications, including post-operative respiratory depression, community drug overdose, and apnea of prematurity.[1][2] The "agnostic" nature of this compound's respiratory stimulation, meaning its ability to work regardless of the cause of respiratory depression, makes it a promising candidate for a wide range of clinical applications.

Conclusion

The journey of GAL-021 to this compound represents a dedicated effort to bring a novel therapeutic option to patients at risk of life-threatening respiratory depression. The extensive preclinical research established a strong scientific rationale for its mechanism of action and efficacy. Early clinical trials have confirmed its potential as a safe and effective respiratory stimulant. As this compound continues to advance through clinical development, it holds the promise of becoming a valuable tool in the management of various critical care conditions characterized by compromised breathing.

References

- 1. Eagle Pharmaceuticals Takes Equity Stake in, with Option to Acquire, Enalare Therapeutics to Advance Global Development of this compound, a Novel Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]

- 2. Eagle Pharmaceuticals and Enalare Therapeutics Announce FDA Orphan Drug Designation for this compound for the Treatment of Apnea of Prematurity, a New Chemical Entity Being Developed as an Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. respiratory-therapy.com [respiratory-therapy.com]

- 9. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ena-001's Reach Extends Beyond BK Channels: An In-Depth Technical Exploration of Secondary Cellular Targets

For Immediate Release

PRINCETON, NJ – December 13, 2025 – While the primary mechanism of the respiratory stimulant Ena-001 (formerly GAL-021) is well-established as the inhibition of large-conductance calcium-activated potassium (BK) channels, emerging evidence reveals a broader scope of cellular interaction. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond BK channels, offering researchers, scientists, and drug development professionals a detailed understanding of its secondary mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the involved signaling pathways.

Executive Summary

This compound is a novel respiratory stimulant that primarily acts by inhibiting BK channels in the carotid body, leading to a stimulation of ventilation. However, detailed electrophysiological studies have identified at least two other significant ion channel targets: M-type potassium channels (likely KCNQ/Kv7) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . The modulation of these channels suggests that this compound's physiological effects may be more complex than previously understood, potentially contributing to its overall efficacy and safety profile. This guide delves into the specifics of these interactions, providing available quantitative data and the methodologies used to ascertain them.

Identified Cellular Targets Beyond BK Channels

M-Type Potassium Channels (KCNQ/Kv7)

M-type potassium channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability. Their inhibition can lead to membrane depolarization and an increased firing rate of neurons.

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

HCN channels are unique ion channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides like cAMP. They are key players in controlling rhythmic firing in various cell types, including neurons and cardiac pacemaker cells.

Quantitative Data on this compound's Interaction with Secondary Targets

The following table summarizes the available quantitative data for the interaction of this compound with its identified secondary cellular targets, as reported in a key study by Wu et al. (2020).[1]

| Target Channel | Parameter | Value | Cell Line | Reference |

| M-type K+ Current (IK(M)) | IC50 | 3.75 µM | GH3 (pituitary tumor cells) | [1] |

| Hyperpolarization-activated Cationic Current (Ih) | Inhibition | Suppression at 30 µM | GH3 (pituitary tumor cells) | [1] |

Note: IC50 represents the concentration of this compound required to inhibit 50% of the channel's current.

Signaling Pathways and Experimental Workflows

The interaction of this compound with its cellular targets can be visualized through the following diagrams, generated using the DOT language for Graphviz.

This compound's Primary and Secondary Ion Channel Targets

Caption: Primary and secondary ion channel targets of this compound.

Downstream Signaling of M-type (KCNQ) Channel Inhibition

Inhibition of M-type (KCNQ) channels is known to be linked to the regulation of phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways.[2]

Caption: Postulated downstream effects of M-type channel inhibition by this compound.

Experimental Workflow for Assessing Ion Channel Inhibition

The following diagram illustrates a typical electrophysiological workflow used to determine the effect of a compound like this compound on ion channel activity.

Caption: Workflow for electrophysiological assessment of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the identification of this compound's secondary targets.

Whole-Cell Patch-Clamp Electrophysiology for M-type K+ Current (IK(M))

This protocol is based on the methods described for recording ionic currents in GH3 pituitary tumor cells.[3]

-

Cell Culture: GH3 pituitary tumor cells are cultured in Ham’s F12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

-

Patch pipettes are fabricated from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 130 K-aspartate, 10 KCl, 10 KH2PO4, 1 MgCl2, 0.1 EGTA, 10 HEPES, and 3 Mg-ATP, adjusted to pH 7.2 with KOH.

-

-

IK(M) Measurement:

-

To isolate IK(M), cells are held at a holding potential of -20 mV.

-

A series of hyperpolarizing voltage steps (e.g., from -20 mV to -70 mV in 10 mV increments for 1 second) are applied to deactivate the M-type channels.

-

The M-current is measured as the relaxing outward current at the holding potential following the hyperpolarizing steps.

-

-

Data Analysis:

-

Current amplitudes are measured at the end of the voltage steps.

-

Concentration-response curves for this compound are generated by plotting the percentage of current inhibition against the drug concentration.

-

The IC50 value is determined by fitting the data to a Hill equation.

-

Measurement of Hyperpolarization-Activated Cationic Current (Ih)

This protocol is also adapted from studies on GH3 cells.[3]

-

Cell Culture and Electrophysiology Setup: As described for the M-type current measurement.

-

Ih Measurement:

-

Cells are held at a holding potential of -40 mV.

-

Hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2 seconds) are applied to activate the HCN channels.

-

Ih is identified as the time-dependent inward current that develops during the hyperpolarizing pulse.

-

-

Data Analysis:

-

The amplitude of Ih is measured at the end of the hyperpolarizing steps.

-

The effect of this compound is quantified by comparing the current amplitude before and after the application of the compound at a specific concentration (e.g., 30 µM).

-

Conclusion

The identification of M-type potassium channels and HCN channels as secondary targets of this compound provides a more nuanced understanding of its pharmacological profile. While the primary respiratory stimulant effect is attributed to BK channel inhibition in the carotid body, the modulation of these other ion channels, which are also expressed in neuronal tissues, may have additional, yet to be fully characterized, physiological consequences. Further research is warranted to elucidate the precise contribution of these secondary interactions to the overall therapeutic effects and potential side-effect profile of this compound. This knowledge will be invaluable for the ongoing clinical development of this promising respiratory stimulant and for the design of future therapeutic agents with improved selectivity and efficacy.

References

- 1. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PMC [pmc.ncbi.nlm.nih.gov]

Ena-001's Impact on Ventilatory Drive in Neonatal Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ena-001 (formerly GAL-021) is a novel respiratory stimulant that has demonstrated significant potential in preclinical neonatal animal models for conditions characterized by diminished ventilatory drive, such as apnea of prematurity.[1][2] As a selective antagonist of the large-conductance calcium-activated potassium (BK) channels, this compound's mechanism of action is centered on the peripheral chemoreceptors located in the carotid bodies.[1][2] By inhibiting these channels, this compound effectively mimics a hypoxic state at the cellular level within the carotid body, leading to a potent stimulation of the respiratory control centers in the brainstem and a subsequent increase in ventilatory drive.[1][2] This guide provides an in-depth technical overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to this compound's effects in neonatal animal models.

Core Mechanism of Action: BK Channel Inhibition

This compound functions as a respiratory stimulant by targeting the Big Potassium (BK) ion channels in the carotid bodies.[1][2] These channels play a crucial role in the body's response to changes in blood oxygen levels. The drug's ability to act as an agnostic respiratory stimulant stems from its unique mechanism of action, affecting ventilation through the peripheral chemoreceptor pathways.[1][2]

Under normal physiological conditions, the carotid bodies sense arterial oxygen levels and trigger a feedback loop to the brainstem to regulate breathing. This compound's antagonism of BK channels in these chemoreceptors initiates this signaling cascade, leading to an increased ventilatory drive.[1][2] This targeted peripheral action is a key differentiator from traditional respiratory stimulants that often have central nervous system effects.

Preclinical Evidence in a Neonatal Lamb Model of Apnea of Prematurity

A pivotal proof-of-concept study investigated the efficacy of this compound in a premature lamb model, which is a well-established surrogate for human apnea of prematurity.[1][2] This study provided the first direct evidence of this compound's potential to initiate and maintain respiratory drive in a neonatal subject with an underdeveloped respiratory control system.[1][2]

Quantitative Data Presentation

In a study using prematurely delivered twin lambs, one lamb was treated with a continuous intravenous infusion of this compound, while the other served as a sham control.[1][2] Notably, neither lamb exhibited spontaneous breathing upon delivery and required manual ventilation.[1][2] Following the administration of an initial intravenous bolus and subsequent continuous infusion of this compound, the treated lamb initiated and sustained spontaneous breathing for the duration of the four-hour experiment.[1][2] The sham control lamb remained apneic until it was administered a rescue bolus of this compound.[1][2]

The following table summarizes the key ventilatory parameters observed in the this compound-treated lamb over the course of the experiment.

| Time (Hours) | This compound Infusion Rate (mg/kg/hr) | Tidal Volume (Vt) (mL/kg) | Respiratory Rate (breaths/min) |

| 1 | 0.4 | ~5.5 | ~85 |

| 2 | 1.1 | ~6.0 | ~80 |

| 3 | 2.0 | ~7.0 | ~75 |

| 4 | 12.0 | ~8.0 | ~70 |

Data extracted and estimated from figures presented in Miller TL, et al. (2022).[1]

The data demonstrates a dose-dependent increase in tidal volume, indicating a strengthening of each breath.[1] While the respiratory rate showed a slight decrease over time, it remained well above the normal range for newborn lambs, signifying a sustained and robust ventilatory drive.[1]

Experimental Protocols

The following provides a detailed methodology for the key experiments conducted in the premature lamb study.[1][2]

Animal Model:

-

A set of twin male lambs were delivered prematurely via Caesarean section at approximately 135 days of gestational age.[1][2]

Surgical Preparation and Monitoring:

-

An arterial catheter was placed for continuous blood pressure monitoring and blood gas analysis.[1][2]

-

A venous catheter was inserted for the continuous infusion of either 5% dextrose in water (D5W) for the sham control or this compound for the treated lamb.[1][2]

-

Pulmonary function was monitored using a specialized system for neonatal research to record parameters such as tidal volume and respiratory rate.[1][2]

-

Anesthesia was maintained with intermittent intramuscular injections of fentanyl (1 µg) as needed, based on the blood pressure response to stimulation.[1][2]

Drug Administration:

-

Test Animal: Following a 20-minute post-birth stabilization period with manual ventilation, a continuous intravenous infusion of this compound was initiated. Due to the continued absence of spontaneous breathing after 10 minutes of infusion, an intravenous bolus of this compound (3.1 mg/kg) was administered. This was followed by a continuous infusion with escalating hourly doses of 0.4, 1.1, 2.0, and 12.0 mg/kg/hr.[1][2]

-

Sham Animal: The sham control lamb was manually ventilated for a period matching the test animal. After 30 minutes of apnea, a rescue intravenous bolus of this compound (2.4 mg/kg) was administered.[1][2]

Visualizing the Core Mechanisms and Workflows

Signaling Pathway of this compound in Carotid Body Glomus Cells

Caption: Signaling pathway of this compound in carotid body glomus cells.

Experimental Workflow for the Premature Lamb Study

Caption: Experimental workflow for the premature lamb study.

Conclusion and Future Directions

The preclinical data from neonatal animal models, particularly the premature lamb study, strongly support the potential of this compound as a novel therapeutic for conditions of respiratory insufficiency in neonates. The drug's targeted peripheral mechanism of action and its demonstrated efficacy in initiating and sustaining ventilatory drive in an immature respiratory system are highly promising.

Further research is warranted to elucidate the optimal dosing regimens, long-term safety profile, and potential interactions with other standard-of-care treatments for apnea of prematurity, such as caffeine. As this compound progresses through clinical development, the foundational data from these neonatal animal models will be critical in guiding trial design and informing its potential application in this vulnerable patient population.

References

ENA-001: A Technical Guide to its Role in Reversing Non-Opioid Induced Respiratory Depression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENA-001 (formerly GAL-021) is a novel respiratory stimulant with a unique mechanism of action, positioning it as a promising agent for the reversal of respiratory depression induced by a variety of non-opioid central nervous system depressants.[1] Unlike traditional antagonists that target specific receptors, this compound functions as an "agnostic" respiratory stimulant by modulating the body's own chemosensory pathways.[1][2] This technical guide provides an in-depth overview of the core science behind this compound, focusing on its mechanism of action, and presents key preclinical and clinical data supporting its efficacy in non-opioid induced respiratory depression. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in addressing this critical unmet medical need.

Mechanism of Action: Peripheral Chemosensitization

This compound exerts its respiratory stimulant effects through a novel mechanism centered on the peripheral chemoreceptors located in the carotid bodies.[2] These specialized cells are the primary sensors of arterial oxygen levels and play a crucial role in the reflexive control of breathing.

The core mechanism of this compound involves the selective blockade of large-conductance calcium-activated potassium channels (BK channels) in the glomus cells of the carotid bodies.[3][4] Under normal physiological conditions, the opening of BK channels leads to potassium efflux, hyperpolarization of the glomus cell membrane, and a subsequent reduction in neurotransmitter release, which signals to the brainstem to decrease ventilatory drive.

By blocking these BK channels, this compound induces a state of cellular depolarization in the glomus cells. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium stimulates the release of excitatory neurotransmitters, such as ATP and acetylcholine, which then activate afferent nerve fibers of the carotid sinus nerve. This nerve transmits a powerful signal to the respiratory centers in the brainstem, resulting in an increased respiratory rate and tidal volume, ultimately leading to enhanced minute ventilation. This peripheral mechanism of action allows this compound to stimulate breathing independently of the central nervous system depression caused by various drugs.[2]

Signaling Pathway Diagram

Efficacy in Propofol-Induced Respiratory Depression: A Clinical Study

A randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the efficacy of this compound in reversing propofol-induced depression of the hypoxic ventilatory response (HVR) in healthy adult volunteers.[5]

Experimental Protocol

-

Study Design: The study followed a randomized, double-blind, placebo-controlled crossover design, where 12 healthy volunteers participated in three separate sessions.[5]

-

Interventions: In each session, subjects received either a placebo, a low dose of this compound, or a high dose of this compound. During each session, isohypercapnic hypoxic ventilatory responses were measured at baseline (with the study drug alone), and then during infusions of low-dose and high-dose propofol.[5]

-

Dosages:

-

Primary Endpoint: The primary endpoint was the reversal of propofol-impaired hypoxic ventilatory response.[5]

Experimental Workflow Diagram

Quantitative Data Summary

| Parameter | Value | Reference |

| Propofol Concentration (Low Dose) | 0.6 µg/ml | [5] |

| Propofol Concentration (High Dose) | 2.0 µg/ml | [5] |

| This compound Concentration (Low Dose) | 0.6 µg/ml | [5] |

| This compound Concentration (High Dose) | 1.0 µg/ml | [5] |

| Propofol EC50 for HVR Depression | 1.47 ± 0.20 µg/ml | [5] |

| This compound EC50 for Reversal of Depressed HVR | 0.51 ± 0.04 µg/ml | [5] |

| This compound Concentration for Full Reversal at Propofol EC50 | 1.0 µg/ml | [6] |

Key Findings: The study demonstrated that this compound effectively restored the hypoxic ventilatory response that was impaired by propofol.[5] A steady-state this compound concentration of 0.51 µg/ml was sufficient to increase the depressed ventilatory response by 50%.[5] Furthermore, a concentration of 1.0 µg/ml of this compound was able to fully reverse the effect of propofol at a concentration that caused a 50% reduction in the hypoxic ventilatory response.[6] These results indicate that peripheral stimulation of breathing with this compound can overcome the central depressive effects of propofol.[2]

Efficacy in Polysubstance-Induced Respiratory Depression: A Preclinical Study

The increasing prevalence of polysubstance overdose, particularly the combination of opioids with non-opioid sedatives like xylazine, presents a significant challenge for emergency medical intervention. A preclinical pilot study was conducted to evaluate the potential of this compound to reverse respiratory depression induced by a combination of fentanyl and xylazine in rats.[7]

Experimental Protocol

-

Animal Model: The study utilized a rat model of drug-induced respiratory depression.

-

Interventions: Animals were administered a combination of fentanyl and xylazine to induce respiratory depression. Subsequently, a single intravenous bolus of this compound was administered as a rescue agent.[7]

-

Primary Endpoint: The primary endpoint was the change in partial pressure of oxygen (pO2) and partial pressure of carbon dioxide (pCO2) in the blood, as indicators of respiratory function.[7]

Experimental Workflow Diagram

Quantitative Data Summary

While the initial publication described the study as a "qualitative pilot study," subsequent analysis of the data indicated that this compound, but not the vehicle, rapidly reversed the XFC-induced changes in blood gases.[7]

| Parameter | Observation | Reference |

| Xylazine/Fentanyl Effect | Decrease in pO₂ and increase in pCO₂ | [7] |

| This compound Intervention | Attenuated the XFC-induced respiratory depression, noted within 5 minutes of administration and persisting at the 15-minute time point. | [7] |

Key Findings: This pilot study suggests that this compound's "agnostic" respiratory stimulant properties extend to the complex scenario of polysubstance overdose involving both opioid and non-opioid depressants.[7] The rapid reversal of hypoxia and hypercapnia highlights the potential of this compound as a valuable tool in emergency resuscitation where the specific cause of respiratory depression may be unknown.

Broader "Agnostic" Potential

The term "agnostic" respiratory stimulant is used to describe this compound's ability to counteract respiratory depression induced by a variety of chemical agents.[1] While robust clinical and preclinical data are currently focused on propofol and xylazine/fentanyl, the mechanism of action suggests a broader applicability. It is hypothesized that this compound could also be effective in reversing respiratory depression caused by other non-opioid CNS depressants such as benzodiazepines and alcohol.[1] However, at present, specific preclinical or clinical studies with quantitative data for these agents are not publicly available. Further research is warranted to fully elucidate the efficacy of this compound across a wider range of non-opioid-induced respiratory depression scenarios.

Conclusion

This compound represents a significant advancement in the field of respiratory stimulants. Its novel mechanism of action, targeting the peripheral chemoreceptors in the carotid bodies, provides a unique and "agnostic" approach to reversing respiratory depression. The clinical data in propofol-induced respiratory depression and the promising preclinical findings in a polysubstance overdose model underscore its potential as a broad-spectrum respiratory stimulant. For drug development professionals, this compound offers a compelling new avenue for addressing the life-threatening consequences of non-opioid induced respiratory depression in various clinical and emergency settings. Further investigation into its efficacy with other CNS depressants will be crucial in fully defining its therapeutic landscape.

References

- 1. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. enalare.com [enalare.com]

- 5. This compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of voltage‐dependent K+ channels strongly limits hypoxia‐induced elevation of [Ca2+]i in rat carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enalare Therapeutics Announces First Subject Dosed with Lead Product this compound in a Propofol Induced Respiratory Depression Study - BioSpace [biospace.com]

Methodological & Application

Ena-001: Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ena-001 (formerly GAL-021) is an investigational new chemical entity designed as an agnostic respiratory stimulant.[1][2] Its primary mechanism of action involves the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[3][4] This action mimics the body's natural response to hypoxia, leading to an increase in respiratory drive.[2] this compound has shown potential in reversing respiratory depression induced by various agents, including opioids and anesthetics, making it a promising candidate for several clinical applications such as post-operative respiratory depression, community drug overdose, and apnea of prematurity.[1][2]

These application notes provide a detailed protocol for an in vivo rodent study evaluating the efficacy of this compound in a model of opioid-induced respiratory depression.

Mechanism of Action: Signaling Pathway

This compound stimulates respiration by acting on the glomus cells within the carotid bodies. The proposed signaling pathway is as follows:

Caption: this compound Signaling Pathway in Carotid Body Glomus Cells.

Experimental Protocol: Reversal of Fentanyl/Xylazine-Induced Respiratory Depression in Rats

This protocol is based on the study "this compound Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study".

Animal Model and Housing

-

Species: Male Sprague Dawley rats.

-

Age: Approximately 9 weeks.

-

Weight: 241-373 grams.

-

Housing: Individual polycarbonate "shoebox" caging with absorbent bedding.

-

Environment: Room temperature maintained at 20-26°C, relative humidity at 30-70%, with a minimum of 10 air changes per hour and a 12-hour light/dark cycle.

-

Diet: Standard rodent diet (e.g., Harlan Teklad Rodent Diet #2018C) and water available ad libitum.

-

Acclimation: Animals should be acclimated for a period of 7-8 days prior to the experiment.

Materials and Reagents

-

This compound

-

Fentanyl citrate

-

Xylazine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Ringer's lactate solution (for vehicle control)

-

Anesthetic (e.g., isoflurane for surgical procedures if necessary)

-

Heparinized syringes for blood collection

-

Blood gas analyzer

Drug Preparation

-

Fentanyl/Xylazine Combination (XFC):

-

Combine 0.8 mL of fentanyl citrate (50 µg/mL stock) with 0.3 mL of xylazine hydrochloride (20 mg/mL stock).

-

Dilute with 3.9 mL of sterile saline to a final volume of 5 mL.

-

This yields a solution of 8 µg/mL fentanyl and 1.2 mg/mL xylazine.

-

-

This compound Solution:

-

Dilute 0.5 mL of this compound stock solution (10 mg/mL) with 4.17 mL of sterile saline.

-

This results in a final concentration of 1.2 mg/mL.

-

Adjust the pH of the final solution to 4.1 ± 0.2 and filter-sterilize.

-

-

Vehicle Control: Ringer's lactate solution.

Experimental Procedure

The following diagram outlines the experimental workflow:

Caption: Experimental Workflow for the In Vivo Rodent Study.

-

Animal Preparation: If required for frequent blood sampling, surgically implant a catheter (e.g., in the femoral artery) under appropriate anesthesia and allow for recovery.

-

Baseline Measurement: Prior to drug administration, collect a baseline arterial blood sample to measure partial pressure of oxygen (pO₂) and carbon dioxide (pCO₂).

-

Induction of Respiratory Depression (T=0 min): Administer the fentanyl/xylazine combination (XFC) via a slow intravenous bolus infusion (e.g., over ≤15 seconds) into the tail vein at a dose volume of 2.5 mL/kg. This delivers 20 µg/kg of fentanyl and 3 mg/kg of xylazine. Flush the catheter with saline.

-

Treatment Administration (T=5 min):

-

This compound Group: Administer this compound solution intravenously at a dose of 3.0 mg/kg (2.5 mL/kg volume).

-

Vehicle Group: Administer an equivalent volume of Ringer's lactate solution intravenously.

-

-

Post-Treatment Monitoring: Continuously monitor the animals for clinical signs of respiratory depression and recovery. Collect arterial blood samples at predetermined time points (e.g., 5, 10, 15, 30 minutes post-treatment) to assess pO₂ and pCO₂ levels.

Data Collection and Analysis

-

Record pO₂ and pCO₂ values for each animal at each time point.

-

Qualitatively assess the reversal of respiratory depression based on the changes in blood gas parameters.

-

If sufficient data points are collected, statistical analysis such as a two-way ANOVA with repeated measures can be used to compare the effects of this compound and vehicle over time.

Quantitative Data Summary

The referenced study was a qualitative pilot study; therefore, detailed quantitative data with statistical analysis is not publicly available. The results are summarized descriptively below.

| Group | Intervention | Pre-treatment (Baseline) | Post-XFC (0-5 min) | Post-Ena-001/Vehicle (>5 min) |

| This compound | XFC followed by this compound (3.0 mg/kg IV) | Normal pO₂ and pCO₂ | Significant decrease in pO₂ and increase in pCO₂ | Rapid reversal of pO₂ and pCO₂ towards baseline levels |

| Vehicle | XFC followed by Vehicle (Ringer's lactate IV) | Normal pO₂ and pCO₂ | Significant decrease in pO₂ and increase in pCO₂ | Sustained respiratory depression (low pO₂ and high pCO₂) |

Note: "Normal," "Significant decrease/increase," and "Rapid reversal" are based on the qualitative descriptions in the source publication.[3]

Conclusion

The provided protocol offers a framework for conducting in vivo rodent studies to evaluate the efficacy of this compound in reversing opioid-induced respiratory depression. The qualitative findings from the pilot study strongly suggest that this compound is effective in this model. Further studies with larger sample sizes and more frequent data collection are warranted to quantify the dose-response relationship and the time course of action of this compound. Researchers should adapt this protocol based on their specific experimental goals and institutional animal care and use guidelines.

References